2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL
Description
2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by its unique structure, which includes a benzodiazole ring and a phenol group, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2-[(E)-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-16-10-12-17(13-11-16)15-25-20-8-4-3-7-19(20)24-22(25)23-14-18-6-2-5-9-21(18)26/h2-14,26H,15H2,1H3/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMORHQBGLNIKU-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/N=C/C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL typically involves the condensation reaction between 1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL and 2-hydroxybenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete formation of the Schiff base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to speed up the reaction and reduce the reaction time is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to interact with estrogen receptors, influencing gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- Eugenol
- Indole derivatives
Uniqueness
What sets 2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL apart from similar compounds is its unique combination of a benzodiazole ring and a phenol group. This structure imparts specific chemical properties and biological activities that are not observed in other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
